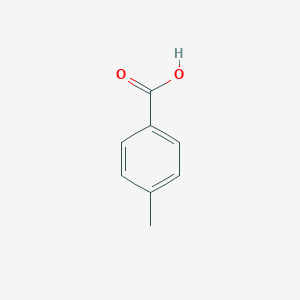

4-Methylbenzoic acid

Descripción general

Descripción

4-Methylbenzoic acid (p-toluic acid) is a benzoic acid derivative with a methyl group substituted at the para position of the aromatic ring. It is widely used in pharmaceutical synthesis, agrochemicals, and material science due to its structural versatility . The compound exhibits moderate hydrophobicity (logPow ~1.99–2.67 depending on substitution patterns) and serves as a key intermediate in synthesizing bioactive molecules, such as antimicrobial agents and enzyme inhibitors .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Oxidación de p-xileno: Este es uno de los métodos más comunes para preparar ácido p-toluico.

Oxidación de p-cimeno: El p-cimeno se puede oxidar con ácido nítrico para producir ácido p-toluico . Hidrólisis de p-toluonitrilo: El p-toluonitrilo se puede hidrolizar para producir ácido p-toluico .Reacción de p-clorotolueno con sodio metálico: Esta reacción, seguida de carbonatación, también produce ácido p-toluico.

Reacción de p-bromotolueno con butil-litio: Esta reacción, seguida de carbonatación, produce ácido p-toluico.

Métodos de Producción Industrial: En entornos industriales, el ácido p-toluico se produce típicamente mediante la oxidación de p-xileno utilizando catalizadores de cobalto y manganeso en ácido acético a temperaturas y presiones elevadas .

Análisis De Reacciones Químicas

Tipos de Reacciones:

- Oxidación: El ácido p-toluico se puede oxidar aún más para producir ácido tereftálico, una sustancia química industrial importante .

Reducción: Puede sufrir reacciones de reducción para formar varios derivados.

El ácido p-toluico puede participar en reacciones de sustitución electrófila debido a la presencia del anillo aromático.Reactivos y Condiciones Comunes:

Agentes oxidantes: Ácido nítrico, permanganato de potasio.

Agentes reductores: Hidruro de aluminio y litio.

Catalizadores: Naftenato de cobalto, acetato de manganeso.

Productos Principales:

Ácido tereftálico: Formado por la oxidación del ácido p-toluico.

Diversos derivados: Formados mediante reacciones de reducción y sustitución.

Aplicaciones Científicas De Investigación

Industrial Applications

1. Intermediate for Synthesis

4-Methylbenzoic acid serves as an important intermediate in the synthesis of various chemicals:

- Para-Aminomethylbenzoic Acid (PAMBA): Used in the production of pharmaceuticals and agrochemicals.

- Polymer Stabilizers: Acts as a stabilizer in polymer formulations, enhancing their thermal stability and mechanical properties.

- Light Sensitive Compounds: Utilized in the manufacture of photoresists and other light-sensitive materials used in electronics and optics .

2. Environmental Applications

Recent studies have highlighted the role of this compound in environmental remediation:

- Inhibition of Methanogenic Fermentation: Research indicates that it can inhibit methanogenic processes in anaerobic digestion systems, potentially aiding in the treatment of wastewater containing organic pollutants .

- Adsorption Studies: It has been used to study the adsorption behavior of contaminants on carbon nanotubes, providing insights into its potential for environmental cleanup applications .

Toxicological Studies

Toxicological assessments reveal important safety profiles for this compound:

- A study conducted on Sprague-Dawley rats showed that daily administration at varying doses did not adversely affect reproductive organs at lower doses (up to 300 mg/kg). However, higher doses (1,000 mg/kg) led to reduced fertility and increased pre-implantation loss .

Pharmaceutical Applications

1. Drug Development

this compound is being explored for its potential therapeutic applications:

- It is a precursor for compounds with anticancer properties, where modifications to its structure can yield novel drug candidates .

2. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents .

Case Studies

Mecanismo De Acción

El mecanismo de acción del ácido p-toluico implica su función como intermedio en diversas reacciones químicas. Actúa como precursor en la síntesis de ácido tereftálico, donde sufre oxidación. Los objetivos moleculares y las vías implicadas en sus reacciones dependen de los procesos químicos específicos en los que participa .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Benzoic Acid Derivatives

Key Observations :

- Substituent Position Effects : Ortho-substituted derivatives (e.g., 2-methylbenzoic acid) exhibit lower BSA binding affinity and solubility compared to para-substituted analogues due to steric hindrance .

- Hydrogen Bonding: Hydroxyl or methoxy groups reduce solubility in nonpolar solvents (e.g., 4-hydroxybenzoic acid has ~50% lower solubility in 1-octanol than this compound) .

Table 2: Antimicrobial Activity of Selected Benzoic Acid Derivatives

Key Observations :

- Electron-Withdrawing Groups : Methoxy and cinnamate derivatives enhance antimicrobial potency compared to alkyl-substituted benzoic acids. For example, 4-methoxy ethyl cinnamate shows 4× greater activity against S. aureus than this compound .

- Enzyme Inhibition : Para-substituted methyl groups moderately improve alpha-glucosidase inhibition compared to unsubstituted benzoic acid .

Metabolic and Toxicological Profiles

Table 3: Comparative Toxicokinetics in Rats (28-Day Oral Exposure)

Key Observations :

- Carboxylic Acid Requirement : Compounds lacking the carboxylic acid group (e.g., toluene) show higher toxicity, emphasizing the role of ionization in detoxification pathways .

- Alkyl Chain Length : Longer alkyl chains (e.g., tert-butyl) correlate with increased hepatotoxicity compared to methyl groups .

Reactivity in Enzymatic Systems

This compound is a substrate for carboxylic acid reductases (CARs), producing 4-methylbenzaldehyde. Its conversion efficiency is comparable to benzoic acid but lower than 4-cyanobenzoic acid due to electronic effects . NADPH consumption rates for this compound (0.12 µmol/min/mg) are slightly lower than those for benzoic acid (0.15 µmol/min/mg), suggesting minor steric effects on enzyme binding .

Actividad Biológica

4-Methylbenzoic acid, also known as p-toluic acid, is a substituted benzoic acid with the molecular formula and a molecular weight of approximately 136.15 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and toxicological properties. This article explores the biological activity of this compound, highlighting its effects in different biological systems, relevant case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| Melting Point | 179 °C |

| Boiling Point | 275.3 °C |

| Density | 1.2 g/cm³ |

| Solubility in Water | <0.1 g/100 mL at 19 °C |

Toxicological Studies

A significant body of research has focused on the toxicological profile of this compound. A study conducted on Sprague-Dawley rats assessed the compound's oral toxicity over a 28-day period. The results indicated that while lower doses (up to 300 mg/kg) did not exhibit adverse effects on reproductive organs, higher doses (1,000 mg/kg) led to notable reproductive toxicity characterized by reduced epididymal weights and increased rates of oligo/azoospermia .

- Key Findings :

- NOEL (No Observed Effect Level) :

- For reproductive/developmental toxicity: 100 mg/kg.

- For general toxicity: 300 mg/kg.

- Higher doses resulted in increased pre-implantation loss and reduced body weight gain during gestation.

- NOEL (No Observed Effect Level) :

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. Research indicates that the compound can disrupt bacterial cell membranes and inhibit growth through mechanisms involving apoptosis and autophagy .

- Case Study :

- A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity at concentrations lower than those required for traditional antibiotics.

Potential Anticancer Properties

Recent studies have explored the potential anticancer effects of derivatives of this compound. Research has suggested that certain analogs can induce apoptosis in cancer cells by activating specific signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

- Research Findings :

- Cell Lines Tested : Various cancer cell lines including breast, prostate, and colon cancer cells.

- Mechanism : Induction of cell cycle arrest and promotion of apoptotic pathways.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Reproductive Toxicity | Significant effects at high doses |

| Antimicrobial | Effective against MRSA and other strains |

| Anticancer | Induces apoptosis in multiple cancer types |

Q & A

Basic Research Questions

Q. What are the standard experimental methods for determining the solubility of 4-methylbenzoic acid in organic solvents?

Researchers commonly use dynamic methods with laser monitoring to detect dissolution endpoints, as demonstrated by Qingzhue et al. for 1-octanol systems . For temperature-dependent studies, the Modified Apelblat equation (parameters: , , ) and thermodynamic models like Wilson or UNIQUAC are applied to correlate solubility data, achieving mean relative deviations below 5% .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction is the gold standard. Refinement protocols involve software like SADABS for absorption correction and least-squares matrix optimization. For this compound derivatives, monoclinic space groups with lattice parameters (e.g., Å, Å) are typical, validated by -factors () .

Q. What safety protocols are critical when handling this compound in laboratories?

Adhere to GHS guidelines: use PPE (gloves, goggles), store at 2–30°C, and avoid skin contact. Waste must be segregated and processed by certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across studies be systematically addressed?

Discrepancies often arise from limited temperature ranges (e.g., single-point measurements at 303 K) or solvent purity variations. Critical evaluation requires multi-model validation (e.g., Apelblat, Buchowski -model) and inter-laboratory reproducibility assessments. For example, Zhao et al. resolved deviations by comparing Wilson ( error) and UNIQUAC ( error) predictions against experimental data .

Q. Which computational models best predict the solubility of this compound in solvent mixtures?

The UNIFAC model effectively calculates group interaction parameters (e.g., ArCOOH with CH groups) for aqueous-ethanoic acid mixtures. For binary systems like isobutyl ethanoate, Wilson model coefficients (, ) provide superior accuracy over UNIQUAC .

Q. What synthetic strategies are used to develop bioactive derivatives of this compound for drug discovery?

Substituent introduction at the para-position via esterification or amidation (e.g., 3,5-dichloro-4-methylbenzoic acid) enhances bioactivity. Derivatives are characterized by H/C NMR and LC-MS, with biological activity validated via enzyme inhibition assays (e.g., COX-2) .

Q. How do structural modifications influence the physicochemical properties of this compound derivatives?

Electron-withdrawing groups (e.g., -Cl) increase acidity (lower p), while hydrophobic substituents elevate log values, impacting solubility. Spectrophotometric titration (e.g., in ethanol/water mixtures) and Hansen solubility parameters are used to quantify these effects .

Q. Methodological Notes

- Advanced Tools : Dynamic laser monitoring, UNIFAC/Wilson modeling, and X-ray refinement protocols are essential for reproducibility.

- Ethical Compliance : Safety protocols align with GHS and institutional guidelines for hazardous chemical handling .

Propiedades

IUPAC Name |

4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBBFKOUUSUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23292-93-5 (zinc salt), 2420-97-5 (cadmium salt), 67874-52-6 (barium salt) | |

| Record name | 4-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021618 | |

| Record name | 4-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluic acid is a white powder. Sublimes. (NTP, 1992), Dry Powder; Other Solid, White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

525 to 527 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 0.34 mg/mL at 25 °C | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0061 [mmHg] | |

| Record name | p-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-94-5 | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26GBX5SSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 to 360 °F (NTP, 1992), 181 °C | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.